molecular formula C14H11Br2NO2 B12715096 2-((2,6-Dibromophenyl)amino)phenylacetic acid CAS No. 320777-70-6

2-((2,6-Dibromophenyl)amino)phenylacetic acid

Cat. No.: B12715096
CAS No.: 320777-70-6
M. Wt: 385.05 g/mol
InChI Key: ZJCKGPZTEAEEFN-UHFFFAOYSA-N
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Description

2-((2,6-Dibromophenyl)amino)phenylacetic acid is an organic compound with the molecular formula C14H11Br2NO2. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an amino group and a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dibromophenyl)amino)phenylacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the reaction of 2,6-dibromoaniline with phenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dibromophenyl)amino)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated phenylacetic acid derivatives .

Scientific Research Applications

2-((2,6-Dibromophenyl)amino)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,6-Dibromophenyl)amino)phenylacetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenylacetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-Dibromophenyl)amino)phenylacetic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties.

Properties

CAS No.

320777-70-6

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

2-[2-(2,6-dibromoanilino)phenyl]acetic acid

InChI

InChI=1S/C14H11Br2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)

InChI Key

ZJCKGPZTEAEEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Br

Origin of Product

United States

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